N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene-2-carboxylic acid.
Substitution Reactions: The phenyl and m-tolyl groups are introduced via nucleophilic substitution reactions, often using halogenated precursors.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions.
Substitution: The phenyl and m-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has several research applications:
Medicinal Chemistry: Potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its heterocyclic structure.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(p-tolyl)acetamide
- N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness:
- Structural Differences: The position of the methyl group on the tolyl ring can significantly affect the compound’s biological activity and chemical properties.
- Biological Activity: Variations in the substitution pattern can lead to differences in receptor binding affinity and enzyme inhibition potency.
This detailed overview should provide a comprehensive understanding of N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-16-5-2-6-17(13-16)14-23(30)25-19-8-3-7-18(15-19)20-10-11-22-26-27-24(29(22)28-20)21-9-4-12-31-21/h2-13,15H,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSKELDOJQIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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